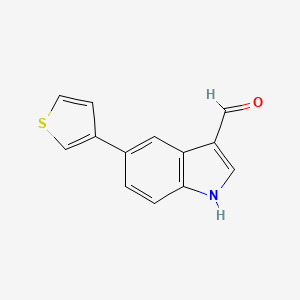![molecular formula C16H12BrN3O2 B13920542 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile is a chemical compound with the molecular formula C15H10BrN3O2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves a multi-step process:
Preparation of 3-Bromo-5-methoxypyridine: This step involves the bromination of 5-methoxypyridine using bromine in the presence of a suitable solvent like dichloromethane.
Formation of 4-[(4-methoxyphenyl)methoxy]pyrazole: This intermediate is synthesized by reacting 4-methoxybenzyl alcohol with pyrazole in the presence of a base such as potassium carbonate.
Cyclization and Nitrile Formation: The final step involves the cyclization of the intermediate with 3-bromo-5-methoxypyridine in the presence of a nitrile source like acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
科学研究应用
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and photonics.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
作用机制
The mechanism of action of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis .
相似化合物的比较
Similar Compounds
- 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- 4-Bromo-6-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile
Uniqueness
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to the presence of the 4-[(4-methoxyphenyl)methoxy] group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced biological activity and selectivity .
属性
分子式 |
C16H12BrN3O2 |
|---|---|
分子量 |
358.19 g/mol |
IUPAC 名称 |
6-bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12BrN3O2/c1-21-14-4-2-11(3-5-14)10-22-15-6-13(17)9-20-16(15)12(7-18)8-19-20/h2-6,8-9H,10H2,1H3 |
InChI 键 |
OHVPXHOAAUMTIF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=CC(=CN3C2=C(C=N3)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
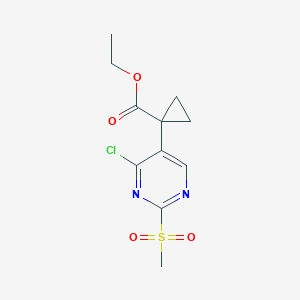

![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)
![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
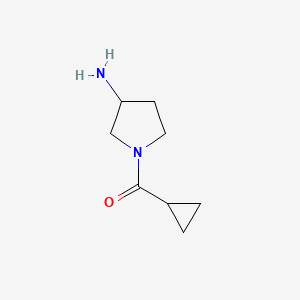
![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)
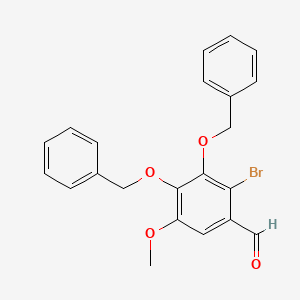
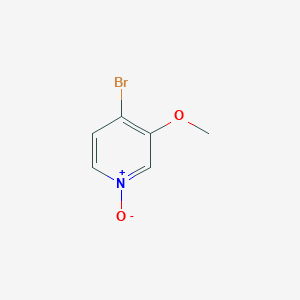

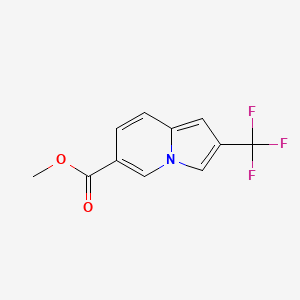
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
